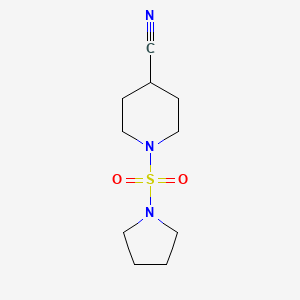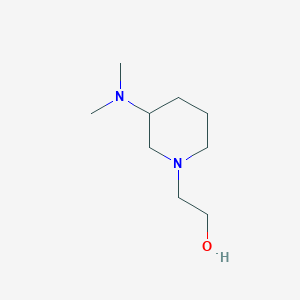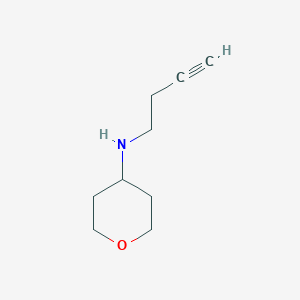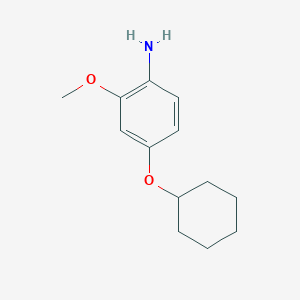![molecular formula C7H3BF7K B7892572 Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis. This compound is often used in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of organolithium reagents with boron trifluoride etherate, followed by treatment with potassium fluoride. This method ensures the formation of the trifluoroborate salt with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling reactions, the compound reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is unique due to its high stability and reactivity under a wide range of conditions. Its trifluoromethyl and fluoro substituents enhance its electron-withdrawing properties, making it particularly effective in cross-coupling reactions. This distinguishes it from other similar compounds, which may not offer the same level of reactivity or stability .
Eigenschaften
IUPAC Name |
potassium;trifluoro-[4-fluoro-3-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYMYDCTUJRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF7K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
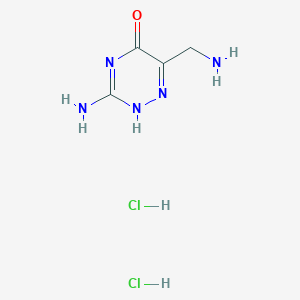
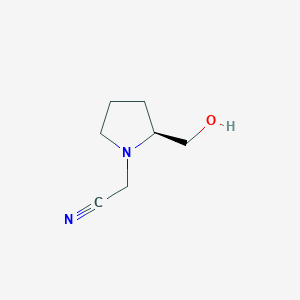
![2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B7892506.png)
